Ethyl 5-bromo-3-cyano-2-fluorophenylacetate
Overview
Description
Ethyl 5-bromo-3-cyano-2-fluorophenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is notable for its unique combination of bromine, cyano, and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-fluorophenylacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-2-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-3-cyano-2-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 5-bromo-3-cyano-2-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Ethyl 5-bromo-3-cyano-2-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl 5-bromo-3-cyano-2-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogens or substituents. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(5-bromo-3-cyano-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-7-3-9(12)4-8(6-14)11(7)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVVCBRPZRUZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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